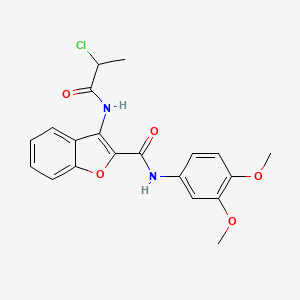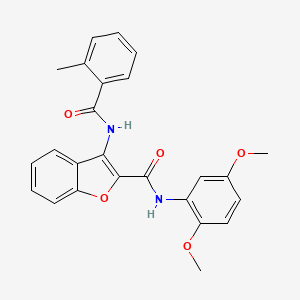
N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide, or DMMBBFC, is a synthetic compound with a variety of applications in scientific research. It is a derivative of benzofuran and has a molecular weight of 299.37 g/mol. It has been used in numerous studies for its unique properties and its potential for use in a wide range of laboratory experiments. In
Aplicaciones Científicas De Investigación
DMMBBFC has been used in a variety of scientific research studies. It has been studied for its potential as a therapeutic agent, as an anticancer agent, and as an antioxidant. It has also been studied for its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinase-2 (MMP-2) and cyclooxygenase-2 (COX-2). Additionally, it has been used in studies of the regulation of gene expression and in the development of new drugs.
Mecanismo De Acción
The mechanism of action of DMMBBFC is not yet fully understood. However, it is thought that it may act on several different targets. It is believed to bind to MMP-2 and COX-2, which are enzymes involved in inflammation and cancer. Additionally, it is thought to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMMBBFC have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as MMP-2 and COX-2, which are involved in inflammation and cancer. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DMMBBFC in laboratory experiments is its versatility. It can be used in a variety of experiments, from therapeutic studies to drug development. Additionally, it is relatively easy to synthesize and can be separated from byproducts using column chromatography. The main limitation is that its mechanism of action is not yet fully understood, so its effects may not be predictable.
Direcciones Futuras
The potential of DMMBBFC for use in laboratory experiments is vast, and there are many possible future directions for research. These include further studies into its mechanism of action, its potential as a therapeutic agent, and its ability to inhibit the activity of certain enzymes. Additionally, further studies could be conducted into its effects on gene expression and its potential as an anticancer agent. Finally, further research could be conducted into its ability to act as an antioxidant and its potential for use in drug development.
Métodos De Síntesis
DMMBBFC has been synthesized in a variety of ways, but the most common method is a two-step process. The first step involves the condensation of 2,5-dimethoxyphenol with 2-methylbenzamide in the presence of a base (such as pyridine or K2CO3) and a catalyst (such as PdCl2 or Pd/C). The resulting product is then treated with benzofuran-2-carboxylic acid in the presence of a base (such as K2CO3) and a catalyst (such as PdCl2 or Pd/C). The reaction yields a mixture of the desired product and byproducts, which can be separated by column chromatography.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-8-4-5-9-17(15)24(28)27-22-18-10-6-7-11-20(18)32-23(22)25(29)26-19-14-16(30-2)12-13-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXABFUXCGMVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-3-[2-(3-methylphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490336.png)
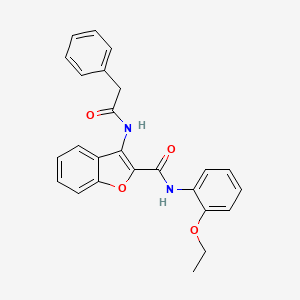

![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)
![3-(4-nitrobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490365.png)
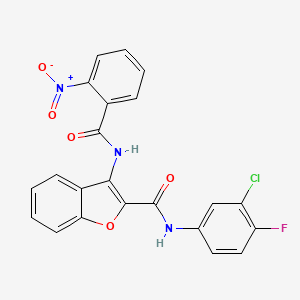
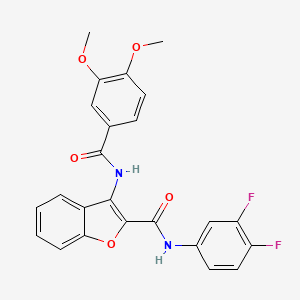
![N-(3,4-difluorophenyl)-3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6490397.png)
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
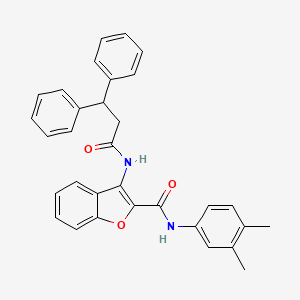
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490426.png)
